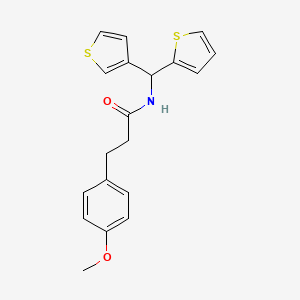

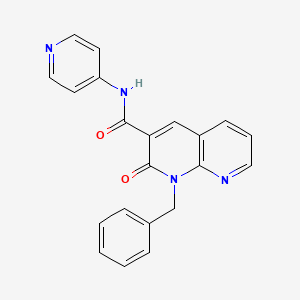

5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

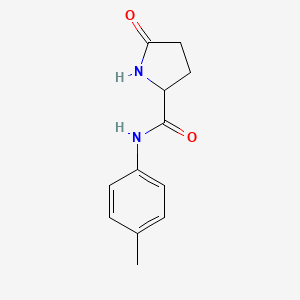

Methylsulfonyl is a functional group in organic chemistry, which is characterized by the R-SO2-CH3 structure (where R is the rest of the molecule). It’s often used in the synthesis of various organic compounds. Pyrimidinol refers to a type of compound that includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the transformation of the methylsulfonyl group or reactions at the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol” would depend on its specific structure. For example, the presence of the methylsulfonyl group could make the compound more polar and increase its boiling point .Applications De Recherche Scientifique

Synthesis and Antimicrobial Properties

Research has demonstrated the synthesis of heterocyclic compounds with structures similar to 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol, showing significant antimicrobial effects when incorporated into materials like polyurethane varnish and printing ink paste. These compounds exhibited very good antimicrobial activity against various microbial strains, indicating potential applications in surface coatings to prevent microbial growth (El‐Wahab et al., 2015).

Antifolate Activity

Compounds structurally related to 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol have been synthesized as potential inhibitors of biological targets like dihydrofolate reductase (DHFR), demonstrating significant antitumor and antimicrobial activities. These findings suggest their applicability in developing new therapeutic agents targeting cancer and infections caused by opportunistic pathogens (Gangjee et al., 2007).

Corrosion Inhibition

Studies have also explored the use of pyrimidine derivatives for corrosion inhibition, particularly on C-steel surfaces in acidic environments. These compounds effectively reduced corrosion, indicating their utility in protecting industrial materials from acidic damage, thereby extending their service life (Abdel Hameed et al., 2020).

Serotonin Receptor Antagonism

Another area of application involves the synthesis and evaluation of pyrimidine derivatives as serotonin 5-HT(6) receptor antagonists. These compounds have shown promise in modulating serotonin-induced responses, indicating potential applications in neurological and psychiatric disorder treatments (Ivachtchenko et al., 2011).

Novel Antimicrobial Agents

The development of novel antimicrobial agents using pyrimidine derivatives has been an area of active research. These compounds have shown activity exceeding that of reference drugs, suggesting their potential in combating resistant microbial strains and contributing to the development of new antimicrobial therapies (Alsaedi et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that related compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Compounds with similar structures, such as purines and pyrimidines, play crucial roles in nucleotide biosynthesis . Therefore, it’s plausible that 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol could influence these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of similar compounds, such as selexipag, have been studied . These studies could provide insights into the potential ADME properties of 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol, but direct studies on this specific compound are needed to confirm its pharmacokinetic properties.

Result of Action

Related compounds have shown a variety of biological activities, including anti-inflammatory and antimicrobial effects . This suggests that 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol may have similar effects at the molecular and cellular levels.

Action Environment

It’s known that environmental factors can influence the efficacy and stability of many chemical compounds . Therefore, it’s plausible that similar factors could influence the action of 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-methylsulfonyl-2-phenyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-17(15,16)9-7-12-10(13-11(9)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKMVHBZGFCXJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(NC1=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2889797.png)

![3-benzyl-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889802.png)

![4-[[(Z)-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2889813.png)

![7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2889815.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2889818.png)